(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one
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Description
(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Thiazolidinone derivatives, including those structurally related to the specified compound, have been shown to possess significant anticancer properties. Research indicates that these compounds exhibit selective inhibitory activity against various leukemia cell lines. For example, a study highlighted that some 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones demonstrated substantial antileukemic activity at submicromolar concentrations, with IC50 values ranging from 0.10 to 0.95 µM against 10 leukemia cell lines, including HL-60 and Jurkat cells. The antitumor activity of these compounds was linked to their ability to induce apoptosis selectively in cancer cells over normal cells, without being substrates for P-glycoprotein, which is often overexpressed in refractory cancers (Subtelna et al., 2020).
Antimicrobial Activity
Compounds with the thiazolidinone core structure also exhibit promising antimicrobial properties. A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrated antibacterial activity primarily against Gram-positive bacterial strains, with some derivatives showing activity similar or superior to reference drugs such as oxacillin and cefuroxime (Trotsko et al., 2018).
Antioxidant Potential
The thiazolidinone derivatives have also been studied for their antioxidant potential, which is crucial for mitigating oxidative stress, a contributing factor in various chronic diseases. For instance, one study found that certain derivatives improved motor functions and exerted antioxidant effects in models of Parkinson's disease. The compounds were effective in preserving tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta and striatum, and normalizing the activities of key antioxidant enzymes, highlighting their potential therapeutic value in neurodegenerative disorders (Ren et al., 2022).
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-2-27-15-9-11(7-8-14(15)25)10-16-17(26)24-18(28-16)23-13-6-4-3-5-12(13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEYRHRAPKZLSA-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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